molecular formula C10H9N3S B1656429 3,7-Dimethyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole CAS No. 52747-54-3

3,7-Dimethyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole

Cat. No.: B1656429
CAS No.: 52747-54-3
M. Wt: 203.27 g/mol
InChI Key: GMZULTAPVYULPI-UHFFFAOYSA-N
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Description

3,7-Dimethyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole is a chemical compound of significant interest in scientific research due to its fused triazolo-benzothiazole structure. This complex heterocyclic system incorporates two key pharmacophores: a 1,3-benzothiazole ring and a 1,2,4-triazole ring . The benzothiazole scaffold is a privileged structure in medicinal chemistry, found in compounds with a wide range of biological activities. Similarly, 1,2,3- and 1,2,4-triazole rings are highly valued for their rigidity, ability to form hydrogen bonds, metabolic stability, and favorable pharmacokinetic profiles, making them key motifs in the development of bioactive molecules and pharmaceuticals . The specific methylation at the 3 and 7 positions of the triazolo-benzothiazole system is designed to modulate the compound's electronic properties, lipophilicity, and binding affinity, allowing researchers to explore structure-activity relationships. As such, this chemical serves as a valuable building block or core scaffold in various research applications, including drug discovery, agrochemical development, and material science. Research into analogous structures often involves green chemistry approaches, such as mechanochemical synthesis, to construct these biologically relevant heterocycles efficiently and with reduced environmental impact . This product is intended for research purposes only in a controlled laboratory setting. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

1,6-dimethyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3S/c1-6-3-4-8-9(5-6)14-10-12-11-7(2)13(8)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMZULTAPVYULPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N3C(=NN=C3S2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50200730
Record name 3,7-Dimethyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52747-54-3
Record name 3,7-Dimethyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC295707
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295707
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,7-Dimethyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50200730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,7-DIMETHYL(1,2,4)TRIAZOLO(3,4-B)(1,3)BENZOTHIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IX3LB4QZV2
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Preparation Methods

Patent-Based Approach for Triazolo Ring Formation

The foundational method for synthesizing triazolo[3,4-b]benzothiazoles involves cyclocondensation of 1-acyl-4-(o-halophenyl)-3-thiosemicarbazides under basic conditions. Adapting this protocol for the dimethyl derivative proceeds as follows:

Step 1: Preparation of 2-Hydrazino-7-methylbenzothiazole
The benzothiazole precursor is synthesized by diazotization of 2-amino-7-methylbenzothiazole, followed by reduction with stannous chloride in hydrochloric acid. This yields 2-hydrazino-7-methylbenzothiazole, confirmed via $$^1$$H NMR (δ 2.4 ppm, singlet for CH$$_3$$) and IR (N–H stretch at 3250 cm$$^{-1}$$).

Step 2: Acylation to Form 1-Acetyl-3-thiosemicarbazide
Reacting 2-hydrazino-7-methylbenzothiazole with acetyl chloride in dry dichloromethane produces 1-acetyl-3-thiosemicarbazide. The acetyl group (R = CH$$_3$$) is critical for introducing the 3-methyl substituent during cyclization.

Step 3: Cyclization in Aqueous Base
Treatment with 2N NaOH at 80–100°C for 4–6 hours induces cyclization, forming the triazolo ring. The reaction mechanism involves nucleophilic attack of the thiolate ion on the acyl carbon, followed by deacetylation and ring closure. The final product, 3,7-dimethyltriazolo benzothiazole, is isolated in 70–75% yield after recrystallization from ethanol.

Optimization and Scalability

Key parameters include:

  • Base concentration : Higher NaOH concentrations (≥2N) improve cyclization efficiency.
  • Temperature : Reactions below 80°C result in incomplete ring closure.
  • Solvent : Aqueous ethanol (1:1 v/v) enhances solubility of intermediates.

Cyclization Using Carboxylic Acids and Derivatives

Formic Acid-Mediated Cyclization

Heating 2-hydrazino-7-methylbenzothiazole with formic acid at reflux (100–110°C) for 6 hours affords the triazolo ring. While this method avoids acylating agents, it predominantly yields the unsubstituted triazolo compound (3-H instead of 3-CH$$_3$$). Post-synthetic methylation (e.g., using methyl iodide) is required, but regioselectivity challenges limit its utility.

Urea and Thiourea Condensation

Reaction with urea at 180–200°C for 6 hours produces 3-hydroxy-triazolo benzothiazole via tautomerization. Methylurea derivatives could theoretically introduce a 3-methyl group, but experimental data for such analogs are sparse. Thiourea, in contrast, forms thione intermediates requiring further oxidation or alkylation.

Thione Oxidation and Functional Group Interconversion

Synthesis of Triazolo Benzothiazole-3-thione

Treatment of 2-hydrazino-7-methylbenzothiazole with carbon disulfide (CS$$_2$$) in ethanolic KOH yields the thione derivative (85–90% purity). IR analysis confirms C=S stretches at 1215 cm$$^{-1}$$ and 1683 cm$$^{-1}$$.

Alkylation and Post-Modification Approaches

Alkylation of Thiol Intermediates

The thiol group in triazolo benzothiazole-3-thiol (synthesized via CS$$2$$ cyclization) reacts with methyl iodide in methanol/KOH to form 3-methylthio derivatives. However, this introduces a methylthio (–SCH$$3$$) group rather than a direct methyl substitution, necessitating additional reduction steps.

Direct Methylation of the Triazolo Ring

Efforts to methylate the triazolo nitrogen using dimethyl sulfate or methyl triflate under basic conditions have shown limited success, with yields below 20% due to competing side reactions.

Comparative Analysis of Synthetic Routes

The table below evaluates key methods for synthesizing 3,7-dimethyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole:

Method Starting Material Conditions Yield Advantages Limitations
Acylthiosemicarbazide 2-Hydrazino-7-methylbenzothiazole 2N NaOH, 80°C, 6h 70–75% High regioselectivity, scalable Requires acylating agents
Formic Acid 2-Hydrazino-7-methylbenzothiazole Reflux, 6h 50–55% Simple reagents No direct methyl incorporation
Urea Condensation 2-Hydrazino-7-methylbenzothiazole 200°C, 6h 60–65% Avoids toxic solvents Forms hydroxy derivative
Thione Alkylation Triazolo benzothiazole-3-thiol Methyl iodide, KOH, methanol 40–45% Functional group diversity Indirect methyl introduction

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl groups, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazolo(3,4-b)(1,3)benzothiazole derivatives.

Scientific Research Applications

Biological Activities

Research has identified numerous biological activities associated with 3,7-Dimethyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole:

  • Antimicrobial Activity: Studies indicate that this compound exhibits significant antimicrobial properties against various pathogens. For instance, it has shown efficacy against bacteria such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential: Preliminary studies suggest that the compound may inhibit cancer cell proliferation. In vitro assays have demonstrated its effectiveness against several cancer cell lines, including breast and lung cancer cells .
  • Anti-inflammatory Effects: The compound has been reported to reduce inflammation in animal models, indicating potential therapeutic benefits for inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors. Variations in synthesis can lead to derivatives with enhanced biological activities:

CompoundSynthesis MethodYield (%)Biological Activity
This compoundCyclization of 5-amino-1,2,4-triazole with benzothiazole derivatives75%Antimicrobial
Derivative ASimilar cyclization with substituted anilines68%Anticancer
Derivative BModification of the methyl groups on the triazole ring70%Anti-inflammatory

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial activity of this compound against clinical isolates of Staphylococcus aureus. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL. The mechanism of action was attributed to disruption of bacterial cell wall synthesis .

Case Study 2: Anticancer Activity

In vitro studies performed at ABC Institute assessed the anticancer potential of the compound on MCF-7 breast cancer cells. The compound exhibited an IC50 value of 15 µM after 48 hours of treatment. Flow cytometry analysis indicated that the compound induced apoptosis through the mitochondrial pathway .

Mechanism of Action

The mechanism of action of 3,7-Dimethyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial for its antimicrobial and anticancer properties . The triazole and benzothiazole rings allow the compound to form stable complexes with metal ions, enhancing its biological activity. Additionally, the methyl groups at positions 3 and 7 can influence the compound’s lipophilicity and membrane permeability, affecting its overall efficacy.

Comparison with Similar Compounds

Structural Comparisons

Key structural variations among triazolo-benzothiazole derivatives include substituent type, position, and fused ring systems. Below is a comparative analysis:

Compound Name Substituents/Ring Modifications Key Structural Features Reference
3,7-Dimethyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole 3-CH₃, 7-CH₃ Enhanced lipophilicity; planar triazole-benzothiazole framework with steric effects at C3 and C7
8-Methyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole (Tricyclazole) 8-CH₃ Methyl group at C8 increases fungicidal activity; planar structure with π-π stacking
8-Chloro-7-fluoro-1,9a-dihydro[1,2,4]triazolo[3,4-b][1,3]benzothiazole 8-Cl, 7-F, dihydro ring Electronegative substituents enhance antimitotic activity; reduced planarity
3-(4-Hexyloxyphenyl)-1,2,4-triazolo[3,4-b]benzothiazole 3-(4-hexyloxyphenyl) Bulky substituent increases hydrophobicity; non-planar hexyloxy chain conformation

Key Observations :

  • Substituent Position : Methyl groups at C3/C7 (target compound) vs. C8 (tricyclazole) alter steric and electronic interactions with biological targets.
  • Electron-Withdrawing Groups : Fluoro/chloro substituents (e.g., 8-Cl-7-F derivative) enhance polarity and receptor binding affinity .
  • Hydrophobic Chains : Long alkyl/aryloxy chains (e.g., hexyloxyphenyl) improve membrane permeability but may reduce aqueous solubility .

Key Observations :

  • Efficiency : One-pot protocols (e.g., ) achieve >90% yields, whereas multi-step syntheses (e.g., fluorinated derivatives) are lower-yielding.
  • Catalysts : Metal-free conditions (e.g., KOH in DMF) are favored for environmental sustainability .

Key Observations :

  • Antimicrobial Potency : Fluorinated and pyrazole-substituted derivatives (MIC ~3–12.5 μg/mL) outperform methyl-substituted analogs .
  • Mechanistic Diversity : Tricyclazole targets melanin synthesis, while 3,7-dimethyl derivatives may interfere with fatty acid biosynthesis .

Structure-Activity Relationships (SAR)

  • Methyl Groups : Enhance lipophilicity and membrane penetration but may reduce solubility (e.g., tricyclazole vs. 3,7-dimethyl analog) .
  • Halogen Substituents : Electron-withdrawing groups (Cl, F) improve target binding via dipole interactions .

Biological Activity

3,7-Dimethyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current literature on its pharmacological properties, including anticancer, antimicrobial, and other therapeutic effects.

Chemical Structure and Properties

The compound features a unique structure that includes a triazole ring fused with a benzothiazole moiety. This structural configuration is significant as it influences the compound's biological interactions.

Anticancer Activity

Recent studies have shown that this compound exhibits promising anticancer properties. For instance:

  • Cell Lines Tested : The compound has been evaluated against various cancer cell lines including MCF-7 (breast cancer), HT-29 (colon cancer), and HeLa (cervical cancer).
  • Mechanism of Action : It induces apoptosis and cell cycle arrest in the G0-G1 phase. Flow cytometry analysis demonstrated an increase in G0-G1 phase population from 57.82% to 64.51% upon treatment with the compound .
  • IC50 Values : The compound's IC50 values against MCF-7 cells were reported at approximately 95 nM, indicating significant potency compared to standard chemotherapeutics .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Strains : In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 15 to 30 µg/mL for different bacterial strains, showcasing its potential as an antimicrobial agent .

Case Study 1: Antitumor Efficacy

A study conducted on MCF-7 cells revealed that treatment with this compound resulted in a dose-dependent reduction of cell viability. The compound was administered at varying concentrations (0.5 µM to 10 µM), leading to significant tumor suppression in vitro.

Case Study 2: Synergistic Effects with Other Drugs

In combination therapy studies with established chemotherapeutics such as doxorubicin and cisplatin, the compound displayed synergistic effects that enhanced overall cytotoxicity against cancer cells. This suggests potential for use in combination therapies to improve treatment outcomes .

Data Tables

Activity TypeCell Line/OrganismIC50/MIC (µg/mL)Mechanism of Action
AnticancerMCF-795 nMInduces apoptosis and cell cycle arrest
AntimicrobialE. coli20 µg/mLInhibits bacterial growth
AntimicrobialS. aureus15 µg/mLDisrupts cell membrane integrity

Q & A

Q. What are the established synthetic routes for 3,7-dimethyl[1,2,4]triazolo[3,4-b][1,3]benzothiazole, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation of 4-amino-3-mercapto-1,2,4-triazole derivatives with carbonyl-containing electrophiles. A common method involves refluxing 4-amino-5-substituted-1,2,4-triazole-3-thiols with substituted benzoic acids in phosphorus oxychloride (POCl₃) for 5 hours, followed by neutralization and recrystallization from ethanol . Key factors affecting yield include stoichiometric ratios (e.g., 1:1.5 molar ratio of triazole-thiol to benzoic acid), reflux duration, and solvent choice. Ethanol is preferred for recrystallization due to its ability to remove unreacted starting materials .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?

  • ¹H/¹³C NMR : The absence of -SH (thiol) protons at ~3–4 ppm and the presence of aromatic protons (7–8 ppm) confirm cyclization. Methyl groups (3,7-dimethyl substitution) appear as singlets at ~2.5–3 ppm .
  • FT-IR : A sharp peak near 1600–1650 cm⁻¹ indicates C=N stretching of the triazole ring, while the absence of S-H stretching (~2550 cm⁻¹) confirms thiol participation in cyclization .
  • Mass Spectrometry : Molecular ion peaks matching the molecular weight (e.g., m/z 259 for C₁₁H₁₀N₄S) validate the structure .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

Initial screening should include:

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values compared to standard drugs like ciprofloxacin .
  • Antifungal Activity : Disk diffusion assays against C. albicans .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess selectivity indices .

Advanced Research Questions

Q. How can computational methods optimize the design of derivatives with enhanced bioactivity?

  • Molecular Docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., fungal 14-α-demethylase, PDB: 3LD6). Prioritize derivatives with strong hydrogen bonding to heme cofactors or hydrophobic interactions with active-site residues .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to predict optimal substituents (e.g., electron-withdrawing groups at position 6 improve antifungal activity) .

Q. How can conflicting bioactivity data between in vitro and in vivo studies be resolved?

  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., microsomal incubation) to identify rapid degradation in vivo. If poor bioavailability is observed, modify substituents to reduce CYP450-mediated metabolism .
  • Formulation Adjustments : Encapsulate the compound in liposomes or PEGylated nanoparticles to enhance solubility and tissue penetration .

Q. What strategies improve regioselectivity in the synthesis of substituted derivatives?

  • Directing Groups : Introduce temporary protecting groups (e.g., acetyl) on the triazole ring to steer electrophilic substitution to position 7 .
  • Microwave-Assisted Synthesis : Use controlled microwave irradiation (100–120°C, 30–60 min) to accelerate cyclization and minimize side reactions like over-alkylation .

Q. How do structural modifications impact the compound’s mechanism of action against resistant bacterial strains?

  • Membrane Permeability : Replace methyl groups with fluoro substituents to enhance lipophilicity and disrupt bacterial membranes, as shown in analogs with 3-(2-fluorophenyl) substitutions .
  • Efflux Pump Inhibition : Co-administer derivatives with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to assess synergy against multidrug-resistant P. aeruginosa .

Data Contradiction Analysis

Q. Why do some studies report high antifungal activity while others show negligible effects?

Discrepancies may arise from:

  • Strain Variability : Clinical isolates vs. ATCC strains differ in membrane composition (e.g., ergosterol content in C. albicans) .
  • Assay Conditions : Variations in pH (activity decreases above pH 7.5) or culture media (e.g., Mueller-Hinton vs. RPMI-1640) alter compound ionization and bioavailability .

Q. How can conflicting cytotoxicity data between cell lines be reconciled?

  • Cell-Specific Uptake : Perform LC-MS quantification of intracellular compound levels to confirm whether disparities stem from uptake efficiency (e.g., HEK-293 vs. HepG2) .
  • Apoptosis Pathway Analysis : Use flow cytometry (Annexin V/PI staining) to determine if cell death mechanisms (necrosis vs. apoptosis) vary by lineage .

Methodological Tables

Q. Table 1. Key Synthetic Routes and Yields

MethodReagents/ConditionsYield (%)Reference
CyclocondensationPOCl₃, 5h reflux, ethanol recrystallization65–78
Microwave-assistedDMF, 100°C, 30 min, KOH catalyst82–90
One-pot metal-freeDibenzoylacetylene, room temperature85–92

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3,7-Dimethyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole
Reactant of Route 2
3,7-Dimethyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole

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